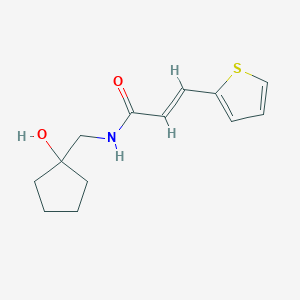![molecular formula C20H21N3OS B2701818 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 851131-92-5](/img/structure/B2701818.png)
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a non-polymer with a formula of C13 H15 N3 O2 S . It has a formal charge of 0 and a formula weight of 277.342 Da .
Molecular Structure Analysis
The molecular structure of this compound can be represented by different descriptors. For instance, its SMILES representation isCc1cc (cc (c1)n2ccnc2SCC (=O)NO)C . The InChI representation is InChI=1S/C13H15N3O2S/c1-9-5-10 (2)7-11 (6-9)16-4-3-14-13 (16)19-8-12 (17)15-18/h3-7,18H,8H2,1-2H3, (H,15,17) . Physical And Chemical Properties Analysis
The compound has a formal charge of 0 and a formula weight of 277.342 Da . More specific physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies
Research on derivatives similar to the specified compound has contributed to understanding their crystal structure and potential biological applications. For example, a study involving 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives exhibited notable antibacterial and antioxidant activities. These compounds, characterized through spectral studies and crystal structure analysis, showed good potency against Staphylococcus aureus due to their intermolecular hydrogen bonds and Hirshfeld surface interactions (Karanth et al., 2019).
Host for Anions
Another research avenue explores the role of imidazole-based compounds as hosts for anions. This includes the study of imidazole-containing bisphenol and its salts, which structurally characterize and exhibit electrostatic interactions facilitating crystal packing in the solid state. Such compounds have potential applications in sensor technologies and material sciences (Nath & Baruah, 2012).
Antipsychotic Agents
Compounds with structures related to the query have been evaluated as potential antipsychotic agents. Notably, one study described the synthesis and pharmacological evaluation of a series that did not interact with dopamine receptors, unlike typical antipsychotic drugs, thereby offering a new therapeutic pathway for antipsychotic treatment without the common side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have demonstrated significant antioxidant activities. These complexes, through their molecular structures and hydrogen bonding interactions, present a promising avenue for developing new antioxidant agents (Chkirate et al., 2019).
pKa Determination and Drug Precursors
Research into the acidity constants of certain imidazole derivatives has provided insights into their chemical properties, which are crucial for developing drug precursors. Understanding these properties can guide the synthesis of more effective and targeted therapeutic agents (Duran & Canbaz, 2013).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available sources. Imidazole derivatives have been found to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-4-6-17(7-5-14)22-19(24)13-25-20-21-8-9-23(20)18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVPZJIMKXCIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

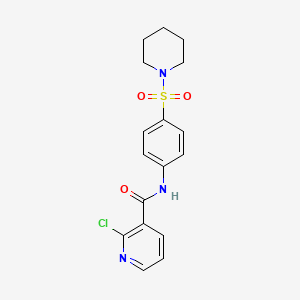

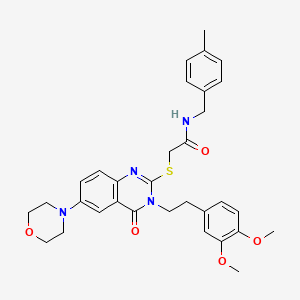
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2701742.png)
![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2701745.png)
![3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2701746.png)
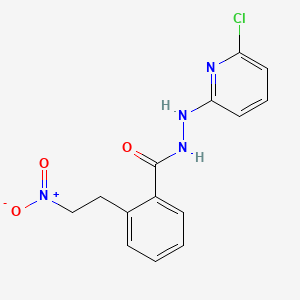
![3-bromo-5-(4-bromothiophen-2-yl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2701751.png)

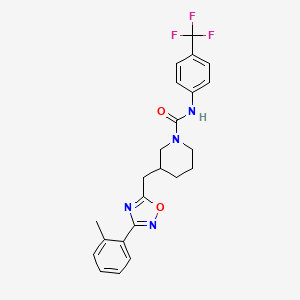
![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2701755.png)

